molecular formula C12H22O10S B11829545 (3R,4S,5R,6R)-2-[(3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-sulfanyloxan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

(3R,4S,5R,6R)-2-[(3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-sulfanyloxan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

Cat. No.: B11829545
M. Wt: 358.36 g/mol
InChI Key: BSWKYGVPIFZTTM-KJOSSORGSA-N
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Description

The compound (3R,4S,5R,6R)-2-[(3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-sulfanyloxan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol is a complex carbohydrate derivative It features multiple hydroxyl groups and a sulfanyl group, making it a highly functionalized molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4S,5R,6R)-2-[(3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-sulfanyloxan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol typically involves the protection of hydroxyl groups, selective functionalization, and subsequent deprotection steps. Common synthetic routes include:

    Protection of Hydroxyl Groups: Using protecting groups such as acetals or silyl ethers to prevent unwanted reactions at hydroxyl sites.

    Functionalization: Introduction of the sulfanyl group through nucleophilic substitution reactions.

    Deprotection: Removal of protecting groups to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

The compound undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents like pyridinium chlorochromate (PCC).

    Reduction: Reduction of carbonyl groups back to hydroxyl groups using reducing agents like sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions to introduce or modify functional groups.

Common Reagents and Conditions

    Oxidizing Agents: PCC, potassium permanganate (KMnO4).

    Reducing Agents: NaBH4, lithium aluminum hydride (LiAlH4).

    Solvents: Methanol, dichloromethane, and water.

Major Products

The major products formed from these reactions include various oxidized or reduced derivatives of the original compound, which can be further functionalized for specific applications.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications.

Biology

In biological research, the compound is studied for its potential role in cellular processes and as a precursor for biologically active molecules.

Medicine

In medicine, derivatives of this compound are explored for their therapeutic potential, including as antiviral or anticancer agents.

Industry

In industrial applications, the compound is used in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. The hydroxyl and sulfanyl groups can form hydrogen bonds and coordinate with metal ions, influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and derivative of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific arrangement of hydroxyl and sulfanyl groups, which confer distinct chemical reactivity and potential biological activity.

Properties

Molecular Formula

C12H22O10S

Molecular Weight

358.36 g/mol

IUPAC Name

(3R,4S,5R,6R)-2-[(3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-sulfanyloxan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C12H22O10S/c13-1-3-5(15)7(17)9(19)11(20-3)22-12-10(23)8(18)6(16)4(2-14)21-12/h3-19,23H,1-2H2/t3-,4-,5+,6+,7+,8+,9-,10-,11?,12?/m1/s1

InChI Key

BSWKYGVPIFZTTM-KJOSSORGSA-N

Isomeric SMILES

C([C@@H]1[C@@H]([C@@H]([C@H](C(O1)OC2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)S)O)O)O)O

Canonical SMILES

C(C1C(C(C(C(O1)OC2C(C(C(C(O2)CO)O)O)S)O)O)O)O

Origin of Product

United States

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